molecular formula C22H17N5O2S B5577171 N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide

N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide

Cat. No.: B5577171
M. Wt: 415.5 g/mol
InChI Key: OYGXFQKDZHWIAJ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-(3-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.11029598 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Antihypertensives Discovery

A new series of nonpeptide angiotensin II receptor antagonists has been prepared, showcasing the potency of benzothiazole derivatives in antihypertensive medication. These compounds, including N-(biphenylyl-methyl)imidazoles, significantly impact oral antihypertensive effects, illustrating a critical advancement in hypertension treatment methodologies (Carini et al., 1991).

Antimicrobial and Anticancer Potentials

A series of 4-thiazolidinone derivatives was synthesized, demonstrating significant antimicrobial and anticancer activities. These compounds, including variations with nitrobenzylidene features, underscore the potential of benzothiazole derivatives in developing treatments for microbial infections and cancer (Deep et al., 2016).

Diuretic Activity

Benzothiazole derivatives have been evaluated for their diuretic activity, with specific compounds showing promise as diuretic agents. This research indicates the utility of benzothiazole structures in creating new diuretic medications, expanding the therapeutic applications of these compounds (Yar & Ansari, 2009).

Antitubercular and Antimicrobial Agents

The development of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds has shown significant antibacterial, antifungal, and antitubercular activities. This research highlights the versatility of benzothiazole derivatives in treating various infectious diseases (Samadhiya et al., 2014).

DNA Adduct Formation in Antitumor Activity

Studies on 2-(4-aminophenyl)benzothiazoles have revealed their ability to form DNA adducts in sensitive tumor cells, both in vitro and in vivo. This mechanism plays a crucial role in the antitumor efficacy of benzothiazole derivatives, offering insights into designing targeted cancer therapies (Leong et al., 2003).

Properties

IUPAC Name

N'-(4-methylphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-benzothiazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-15-9-11-17(12-10-15)24-21(22-25-19-7-2-3-8-20(19)30-22)26-23-14-16-5-4-6-18(13-16)27(28)29/h2-14H,1H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGXFQKDZHWIAJ-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.